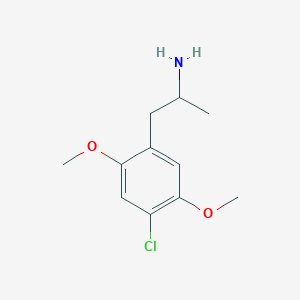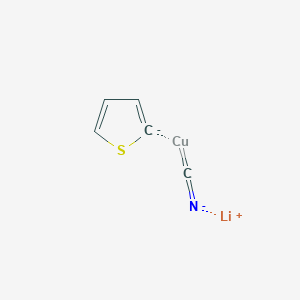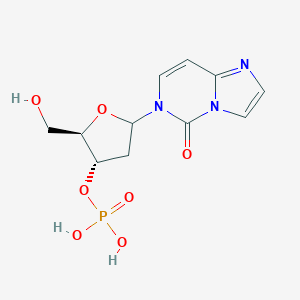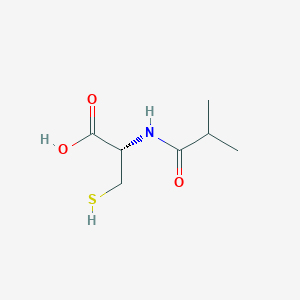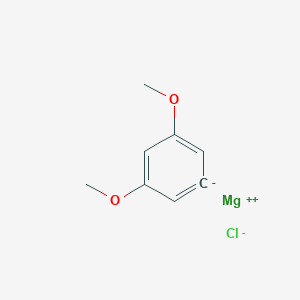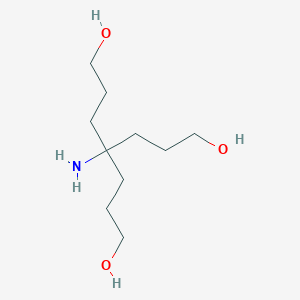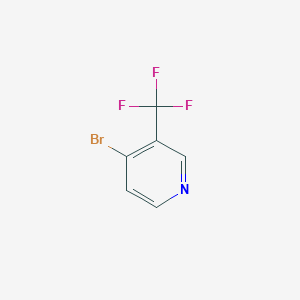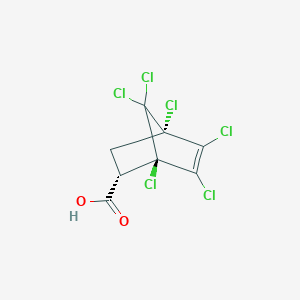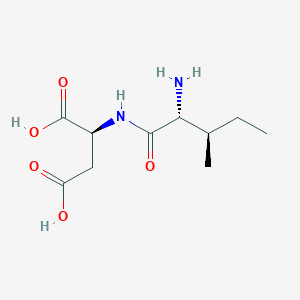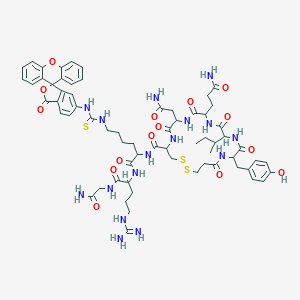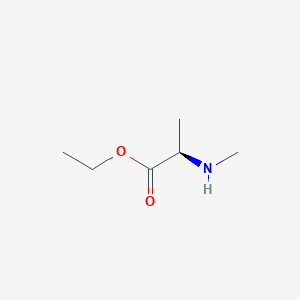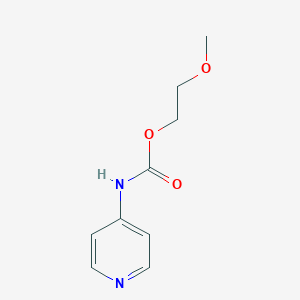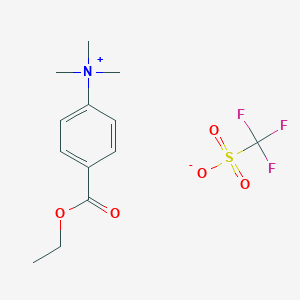
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
Although specific details on the synthesis of "4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate" were not found, related compounds have been synthesized through Friedel-Crafts alkylations catalyzed by trifluoromethanesulfonic acid, as demonstrated by Wilsdorf, Leichnitz, and Reissig (2013) for the synthesis of phenylpropanoid derivatives (Wilsdorf, Leichnitz, & Reissig, 2013). Such methods highlight the reactivity of trifluoromethanesulfonate groups in facilitating complex chemical transformations.
Molecular Structure Analysis
The molecular structure of compounds related to "4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate" can be intricate, with studies like that of Wu et al. (2009) on similar sulfonic acid derivatives providing insight into their complex three-dimensional arrangements and hydrogen bonding networks (Wu et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of "4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate" and similar compounds involves a variety of reactions. For instance, Pilli and Dias (1991) demonstrated the catalytic activity of trimethylsilyl trifluoromethanesulfonate in amidoalkylation reactions, leading to the synthesis of complex organic molecules (Pilli & Dias, 1991).
Physical Properties Analysis
The physical properties of compounds containing ethoxycarbonyl and trifluoromethanesulfonate groups can vary widely. Detailed analysis of these properties often requires specific studies on the compound . However, general trends can be observed in related research, such as the work by Védova et al. (2004) on fluorocarbonyl trifluoromethanesulfonate, revealing insights into molecular conformations and phase behavior (Védova et al., 2004).
Chemical Properties Analysis
The chemical properties of "4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate" are influenced by its functional groups, which contribute to its reactivity and interactions. Studies on similar compounds, such as those by Ishihara et al. (1996), who explored the catalytic activities of scandium trifluoromethanesulfonate, provide a foundation for understanding the chemical behavior of such complex molecules (Ishihara et al., 1996).
Scientific Research Applications
Application in Nuclear Medicine
- Summary of the Application: The compound is used in the synthesis of Doxorubicin- [18F]Fluorobenzamide ([18F]FB-DOX), a radiolabeled version of the chemotherapy drug Doxorubicin (DOX). This is used in the development of a platform for evaluating filter devices in vitro and in vivo .
- Methods of Application or Experimental Procedures: The synthesis of [18F]FB-DOX involves several steps :
- Summary of Results or Outcomes: The [18F]FB-DOX was prepared on a Sofie ELIXYS FLEX/ CHEM in 12.7 ± 5.9% decay corrected yield (n = 4, 0.6- 1.6 GBq) in 129 min, comparable in yield to the previously reported [18F]FB-DOX using a different approach .
Application in Photocatalysis and Biosensing
- Summary of the Application: The compound is used in the molecular engineering of polymeric carbon nitride (CN), a promising two-dimensional (2D) conjugated polymer. CN is attracting dramatically increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors .
- Methods of Application or Experimental Procedures: The moderate reactivity of CN at the interface, together with the aromatic π-conjugated framework and intralayer hydrogen bonds, provides ample possibilities to control its molecular structure and properties to meet task-specific applications .
- Summary of Results or Outcomes: The emerging applications of CN are also briefly discussed with a special emphasis on sensing, bioimaging and biotherapy, smart responsive systems and photoelectrochemical devices .
Application in Synthetic Chemistry
- Summary of the Application: The compound is used as a catalyst for Friedel-Crafts alkylations, highlighting its potential application in the synthesis of complex organic molecules.
- Methods of Application or Experimental Procedures: In a typical Friedel-Crafts alkylation, an aromatic compound is reacted with an alkyl halide in the presence of a strong Lewis acid catalyst. The “4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate” could potentially be used as the catalyst in this reaction.
- Summary of Results or Outcomes: The use of this compound as a catalyst could potentially improve the efficiency and selectivity of the Friedel-Crafts alkylation, leading to the synthesis of more complex organic molecules.
Future Directions
properties
IUPAC Name |
(4-ethoxycarbonylphenyl)-trimethylazanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2.CHF3O3S/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4;2-1(3,4)8(5,6)7/h6-9H,5H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRXPMQGBKYWNJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558477 | |
| Record name | 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate | |
CAS RN |
124915-06-6 | |
| Record name | 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



